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Compound of Interest

Compound Name:
tert-Butyl 2-(6-chloropyrazin-2-

yl)acetate

CAS No.: 1823931-66-3

Cat. No.: B1530136

Get Quote

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. Based on the structure, we can predict the ¹H and ¹³C NMR spectra with a

high degree of confidence.

Predicted ¹H NMR Spectrum
The structure of tert-Butyl 2-(6-chloropyrazin-2-yl)acetate presents four distinct proton

environments. Due to the absence of adjacent non-equivalent protons for each group, the

spectrum is anticipated to be clean, consisting entirely of singlets.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments
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Predicted δ
(ppm)

Multiplicity Integration Assignment Rationale

~ 8.65 Singlet 1H Pyrazine C5-H

Protons on

pyrazine rings

are highly

deshielded due

to the aromatic

ring current and

the electron-

withdrawing

effect of the two

nitrogen atoms.

This proton is

adjacent to a

nitrogen and a

carbon.

~ 8.50 Singlet 1H Pyrazine C3-H

Similar to the C5-

H, this proton is

deshielded. It is

adjacent to a

nitrogen and the

carbon bearing

the acetate

substituent.

~ 3.90 Singlet 2H -CH₂-

The methylene

protons are

deshielded by

the adjacent

electron-

withdrawing

pyrazine ring and

the ester

carbonyl group.

~ 1.48 Singlet 9H -C(CH₃)₃ The nine protons

of the tert-butyl
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group are

chemically

equivalent and

shielded,

resulting in a

strong singlet

signal at a

characteristic

upfield position.

[4]

Predicted ¹³C NMR Spectrum
The molecule possesses eight unique carbon environments, which should give rise to eight

distinct signals in the proton-decoupled ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments
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Predicted δ (ppm) Assignment Rationale

~ 169.0 C=O

The carbonyl carbon of the

ester is significantly deshielded

and appears far downfield, a

characteristic feature of ester

functionalities.[5]

~ 152.0 Pyrazine C6-Cl

The carbon atom directly

bonded to the electronegative

chlorine atom is expected to

be deshielded.

~ 150.0 Pyrazine C2-CH₂
The carbon atom attached to

the acetate substituent.

~ 144.5 Pyrazine C5
Aromatic carbon adjacent to a

nitrogen.

~ 143.0 Pyrazine C3
Aromatic carbon adjacent to a

nitrogen.

~ 82.5 -O-C(CH₃)₃

The quaternary carbon of the

tert-butyl group, bonded to the

ester oxygen, appears in a

characteristic region.

~ 42.0 -CH₂-

The methylene carbon is

influenced by the adjacent

pyrazine ring and carbonyl

group.

~ 28.0 -C(CH₃)₃

The three equivalent methyl

carbons of the tert-butyl group

are highly shielded and appear

upfield.

Section 2: Infrared (IR) Spectroscopy – Identifying
Functional Groups
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IR spectroscopy is invaluable for identifying the key functional groups within a molecule by

detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies
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Predicted
Wavenumber
(cm⁻¹)

Intensity Vibration
Functional
Group

Rationale

3050 - 3100 Medium-Weak C-H Stretch
Aromatic

(Pyrazine)

Stretching

vibrations of sp²

C-H bonds

typically occur

above 3000

cm⁻¹.

2950 - 2990 Medium-Strong C-H Stretch
Aliphatic (tert-

Butyl, CH₂)

Stretching

vibrations of sp³

C-H bonds occur

just below 3000

cm⁻¹.

~ 1740 Strong C=O Stretch Ester

The ester

carbonyl stretch

is one of the

most intense and

characteristic

absorptions in an

IR spectrum.

~ 1560 Medium
C=N, C=C

Stretch
Aromatic Ring

Skeletal

vibrations of the

pyrazine ring.

1150 - 1250 Strong C-O Stretch Ester

The C-O single

bond stretch of

the ester group is

another strong,

characteristic

peak.

~ 700 - 800 Medium-Strong C-Cl Stretch Aryl Halide The carbon-

chlorine bond

vibration is

expected in the
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fingerprint

region.[6]

Section 3: Mass Spectrometry (MS) – Elucidating
Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the

fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum Analysis:

Molecular Ion (M⁺): The molecular weight is 228.68. Due to the presence of chlorine, the

mass spectrum will exhibit a characteristic isotopic pattern. We predict a molecular ion peak

at m/z 228 (for the ³⁵Cl isotope) and an M+2 peak at m/z 230 (for the ³⁷Cl isotope). The

relative intensity of these peaks should be approximately 3:1, reflecting the natural

abundance of these isotopes.[7]

Major Fragmentation: The most prominent fragmentation pathway for tert-butyl esters is the

loss of the stable tert-butyl cation or isobutylene.

Loss of tert-butyl cation ([M-57]⁺): Cleavage of the C-O bond to lose a tert-butyl group

(mass 57) would result in a fragment at m/z 171/173.

Loss of isobutylene ([M-56]⁺): A rearrangement reaction leading to the loss of neutral

isobutylene (mass 56) would produce a fragment corresponding to the carboxylic acid at

m/z 172/174.

Base Peak: The fragment at m/z 57, corresponding to the highly stable tert-butyl cation

((CH₃)₃C⁺), is predicted to be the base peak (the most intense peak) in the spectrum.[8][9]
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Primary Fragmentation Pathway

[M]⁺˙
m/z 228/230

[M - C₄H₉]⁺
m/z 171/173

- •C(CH₃)₃

[C₄H₉]⁺
m/z 57 (Base Peak)Fragmentation

Click to download full resolution via product page

Caption: Predicted major fragmentation pathway in EI-MS.

Table 4: Predicted Key Mass Fragments

Predicted m/z Proposed Fragment Rationale

228 / 230 [C₁₀H₁₃ClN₂O₂]⁺˙
Molecular ion (M⁺˙) and M+2

peak due to ³⁵Cl/³⁷Cl isotopes.

171 / 173 [M - C₄H₉]⁺ Loss of the tert-butyl radical.

57 [C₄H₉]⁺
tert-butyl cation, predicted to

be the base peak.

114 / 116 [C₄H₃ClN₂]⁺˙
Fragment corresponding to the

chloropyrazine radical cation.

Section 4: Experimental Protocols
To obtain the data discussed, the following standard methodologies would be employed. These

protocols represent a self-validating system for the characterization of the synthesized

compound.

NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of tert-Butyl 2-(6-chloropyrazin-2-
yl)acetate in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v
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tetramethylsilane (TMS) as an internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at 298 K.

Use a standard single-pulse experiment with a 30-degree pulse angle and a relaxation

delay of 2 seconds.

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal

intensity for all carbon signals, especially quaternary carbons.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate

the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent

peak at 77.16 ppm.

IR Spectrum Acquisition
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR

crystal.

Acquisition:

Record a background spectrum of the clean, empty ATR crystal.
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Record the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add at least 32 scans to improve the signal-to-noise ratio.

Data Processing: The software automatically ratios the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrum Acquisition
Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, coupled

with a Gas Chromatograph (GC) for sample introduction or a direct insertion probe.

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like

dichloromethane or ethyl acetate.

Acquisition:

Inject the sample into the GC-MS system or place it on the direct insertion probe.

Use a standard EI energy of 70 eV.

Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all

significant fragments.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks (M⁺˙

and M+2) and major fragment ions. Compare the observed isotopic distribution pattern with

the theoretical pattern for a monochlorinated compound.

Conclusion
This guide provides a comprehensive, predictive framework for the spectroscopic

characterization of tert-Butyl 2-(6-chloropyrazin-2-yl)acetate. By dissecting the molecule into

its constituent functional groups and comparing them to known compounds, we have

established a reliable set of expected data for ¹H NMR, ¹³C NMR, IR, and MS. This expert

analysis serves not only as a reference for identity confirmation but also as an educational tool

that reinforces the causal relationships between molecular structure and spectroscopic output.

The provided protocols outline the necessary steps for experimental validation, ensuring that
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researchers can confidently and accurately characterize this and other novel chemical entities

in their work.
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[https://www.benchchem.com/product/b1530136/docs#section-1-nuclear-magnetic-
resonance-nmr-spectroscopy-a-predictive-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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